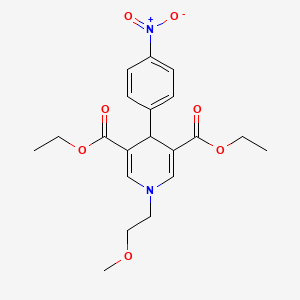
N,N-dimethyl-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide, also known as DPTC, is a compound that has been widely studied for its potential applications in scientific research. DPTC is a member of the sulfonylurea family of compounds and has been found to have a range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of N,N-dimethyl-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide is not fully understood. However, it is believed that N,N-dimethyl-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide works by inhibiting the ATP-sensitive potassium channels in the pancreatic beta cells. This inhibition leads to an increase in insulin secretion, which in turn leads to a decrease in blood glucose levels.
Biochemical and Physiological Effects:
N,N-dimethyl-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide has been found to have a range of biochemical and physiological effects. In addition to its hypoglycemic effects, N,N-dimethyl-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide has been found to have anti-inflammatory effects. It has also been found to have a protective effect on the cardiovascular system.
Advantages and Limitations for Lab Experiments
N,N-dimethyl-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized. It is also relatively inexpensive, which makes it accessible to researchers with limited budgets. However, N,N-dimethyl-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide has some limitations. It has a relatively short half-life, which means that it needs to be administered frequently. It also has a narrow therapeutic window, which means that it needs to be carefully dosed.
Future Directions
There are several future directions for research on N,N-dimethyl-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide. One area of research is in the development of new analogs of N,N-dimethyl-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide that have improved pharmacokinetic properties. Another area of research is in the development of new therapeutic applications for N,N-dimethyl-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide. Finally, there is a need for further research on the mechanism of action of N,N-dimethyl-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide to better understand its effects on the body.
Synthesis Methods
The synthesis of N,N-dimethyl-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide is a complex process that involves several steps. The first step involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thiophenecarboxylic acid chloride. The acid chloride is then reacted with N,N-dimethyl-1-amino-2-propanol to form the intermediate N,N-dimethyl-2-(2-thiophenecarbonyl)amino-1-propanol. The final step involves the reaction of the intermediate with pyrrolidine and sulfonyl chloride to form N,N-dimethyl-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide.
Scientific Research Applications
N,N-dimethyl-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide has been studied for its potential applications in scientific research. One of the primary areas of research has been in the field of diabetes. N,N-dimethyl-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide has been found to have hypoglycemic effects, which makes it a potential candidate for the treatment of diabetes.
properties
IUPAC Name |
N,N-dimethyl-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S2/c1-12(2)11(14)10-7-9(8-17-10)18(15,16)13-5-3-4-6-13/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDILETAJGBXVLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CS1)S(=O)(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5103197.png)


![2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5103207.png)
![2-(4-methylphenyl)-4-[4-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5103222.png)

amino]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B5103231.png)
![3-methoxy-N-[4-(phenyldiazenyl)phenyl]benzamide](/img/structure/B5103235.png)
![5-{2-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5103239.png)
![1-(4-chlorophenyl)-3-[(3-ethylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5103245.png)
![1-[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-(2-furylmethyl)methanamine](/img/structure/B5103249.png)
![2-[(2-cyanophenyl)thio]-N-(5-isopropyl-4-methoxy-2-methylphenyl)benzamide](/img/structure/B5103257.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5103273.png)